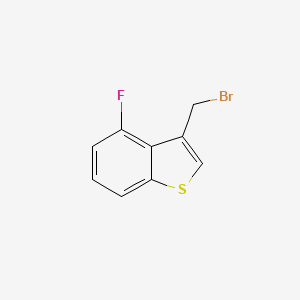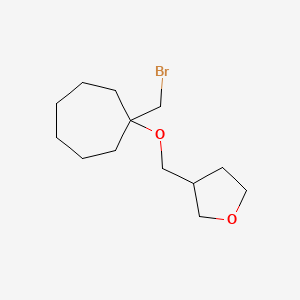
3-(((1-(Bromomethyl)cycloheptyl)oxy)methyl)tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((1-(Bromomethyl)cycloheptyl)oxy)methyl)tetrahydrofuran is a complex organic compound with the molecular formula C13H23BrO2 It is characterized by a bromomethyl group attached to a cycloheptyl ring, which is further connected to a tetrahydrofuran moiety through an oxy-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1-(Bromomethyl)cycloheptyl)oxy)methyl)tetrahydrofuran typically involves multiple steps. One common method includes the bromination of cycloheptane to introduce the bromomethyl group, followed by the reaction with tetrahydrofuran in the presence of a base to form the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(((1-(Bromomethyl)cycloheptyl)oxy)methyl)tetrahydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation might produce a ketone or aldehyde.
Scientific Research Applications
3-(((1-(Bromomethyl)cycloheptyl)oxy)methyl)tetrahydrofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(((1-(Bromomethyl)cycloheptyl)oxy)methyl)tetrahydrofuran exerts its effects is largely dependent on its interaction with molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, thereby influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(((1-(Bromomethyl)cyclohexyl)oxy)methyl)tetrahydrofuran
- 3-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran
Uniqueness
3-(((1-(Bromomethyl)cycloheptyl)oxy)methyl)tetrahydrofuran is unique due to its seven-membered cycloheptyl ring, which imparts different steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs. These differences can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C13H23BrO2 |
|---|---|
Molecular Weight |
291.22 g/mol |
IUPAC Name |
3-[[1-(bromomethyl)cycloheptyl]oxymethyl]oxolane |
InChI |
InChI=1S/C13H23BrO2/c14-11-13(6-3-1-2-4-7-13)16-10-12-5-8-15-9-12/h12H,1-11H2 |
InChI Key |
WKJZAKXIYBMCSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(CBr)OCC2CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


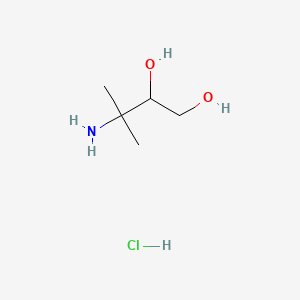
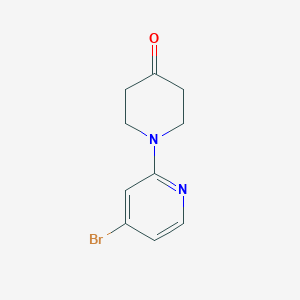
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid](/img/structure/B15303452.png)
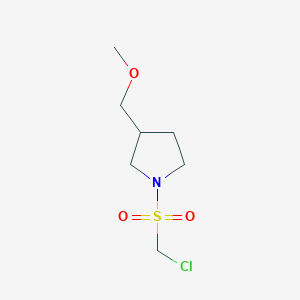
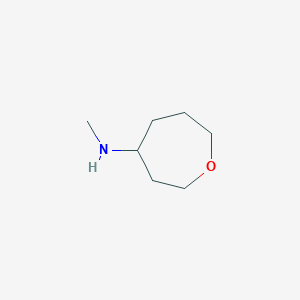
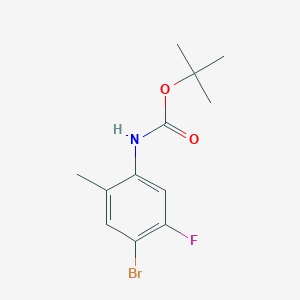

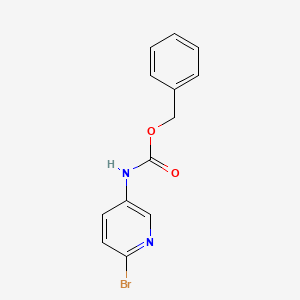
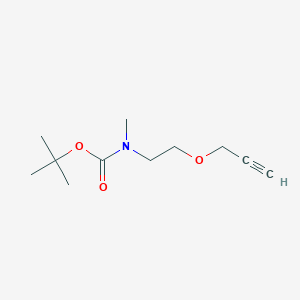
![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15303496.png)
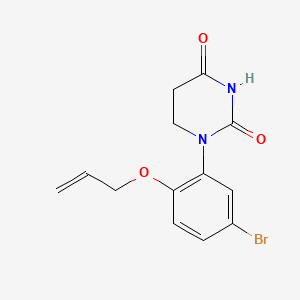
![Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15303503.png)

